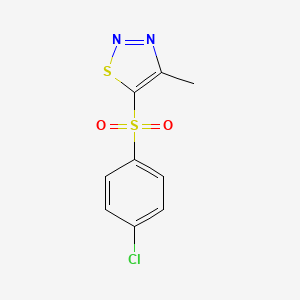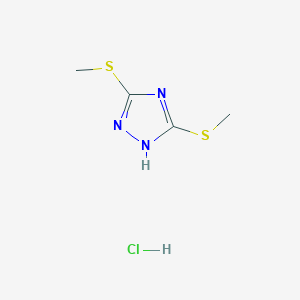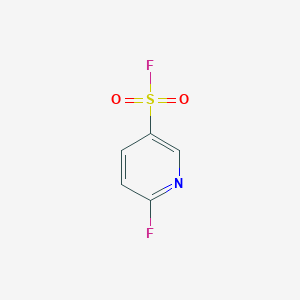![molecular formula C22H22N4O2S B2506032 6-{[1-(Morpholin-4-ylcarbonyl)propyl]thio}benzimidazo[1,2-c]quinazoline CAS No. 688792-85-0](/img/structure/B2506032.png)
6-{[1-(Morpholin-4-ylcarbonyl)propyl]thio}benzimidazo[1,2-c]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[1-(Morpholin-4-ylcarbonyl)propyl]thio}benzimidazo[1,2-c]quinazoline is a compound that belongs to the class of benzimidazoquinazolines, which are fused heterocyclic structures known for their pharmacological properties. These compounds have been studied for various biological activities, including antimicrobial, antioxidant, and bronchodilation effects .
Synthesis Analysis
The synthesis of benzimidazoquinazoline derivatives often involves multi-component reactions or one-pot synthesis methods. For instance, a one-pot synthetic approach has been used to construct a thiazolo[3,2-a]benzimidazole-linked quinazoline scaffold, which is closely related to the compound of interest . Another method involves the cyclization of 3-(2-aminophenyl)quinazoline-2-thioxo-4-ones to form benzimidazo[1,2-c]quinazoline-6(5H)-thiones, which can then be alkylated to produce various derivatives . Additionally, the synthesis of 6-aryl benzimidazo[1,2-c]quinazoline derivatives has been achieved by reacting substituted acid chlorides with 2-(2-aminophenyl) benzimidazole .
Molecular Structure Analysis
The molecular structure of benzimidazoquinazoline derivatives is characterized by the presence of a fused heterocyclic ring system. The structure-activity relationship studies suggest that the substitution pattern on the benzimidazoquinazoline core significantly influences the biological activity of these compounds . The presence of a morpholine moiety, as seen in the compound of interest, is expected to contribute to the solubility and potential interactions with biological targets.
Chemical Reactions Analysis
Benzimidazoquinazoline derivatives can undergo various chemical reactions, including alkylation, to produce S-alkyl derivatives . The presence of reactive sites such as the thioether in the compound of interest may allow for further chemical modifications, potentially leading to a diverse range of biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazoquinazoline derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of substituents like morpholine can enhance the solubility in biological media, which is crucial for their pharmacological application . The spectral data, including IR and NMR, are used to confirm the structure of these compounds .
Wissenschaftliche Forschungsanwendungen
Cytotoxic and Antiproliferative Activities
Quinazoline derivatives have shown significant promise in cancer research, particularly due to their cytotoxic and antiproliferative activities against various human cancer cell lines. For instance, specific quinazoline derivatives have demonstrated efficacy in inducing cytotoxic effects on HeLa and B16 tumor cell lines, highlighting their potential as anticancer agents. The compounds act by inducing morphological changes and necrosis in tumor cells, although their effects on the cell cycle and apoptotic pathways vary (Ovádeková et al., 2005; Jantová et al., 2006).
Synthesis and Chemical Properties
The synthesis of quinazoline derivatives, including those with morpholine components, is a key area of research, leading to the development of compounds with potential biomedical applications. Studies have focused on synthesizing a variety of quinazoline derivatives under different conditions, aiming to enhance their biological activity and stability. These synthetic routes include microwave-assisted synthesis, which offers a rapid and efficient method for producing these compounds, potentially leading to novel therapeutic agents (Mourad et al., 2007).
Antimicrobial Properties
Some quinazoline derivatives have been explored for their antimicrobial properties, providing a basis for the development of new antibacterial and antifungal agents. The synthesis and evaluation of these compounds against various microorganisms have demonstrated their effectiveness, suggesting the potential of quinazoline compounds, including those with morpholine groups, in addressing microbial resistance issues (Alafeefy et al., 2011).
Optoelectronic Materials
Quinazoline derivatives have also found applications in the field of optoelectronics, where their unique chemical structures contribute to the development of luminescent materials and organic light-emitting diodes (OLEDs). Research in this area focuses on the incorporation of quinazoline and its derivatives into optoelectronic devices, highlighting their potential in creating more efficient and sustainable electronic materials (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-morpholin-4-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-2-19(21(27)25-11-13-28-14-12-25)29-22-24-16-8-4-3-7-15(16)20-23-17-9-5-6-10-18(17)26(20)22/h3-10,19H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFHUWGRQADCRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)SC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-morpholin-4-ylbutan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

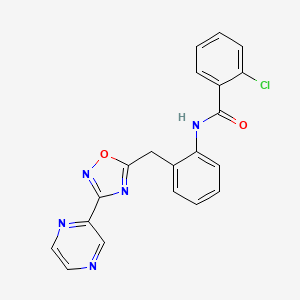
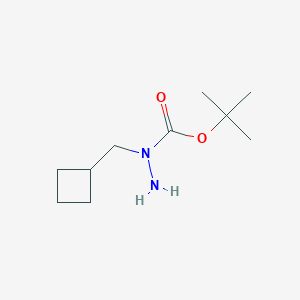
![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]but-2-enamide](/img/structure/B2505951.png)
![Ethyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2505953.png)
![2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2505955.png)
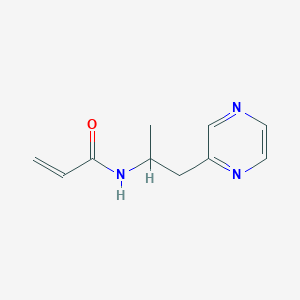

![2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2505960.png)
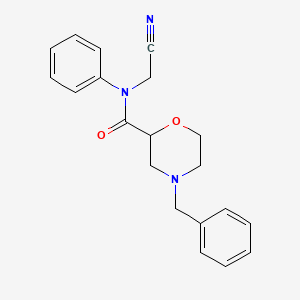
![(E)-3-[5-chloro-2-(dimethylamino)-1-(4-fluorophenyl)imidazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2505963.png)

